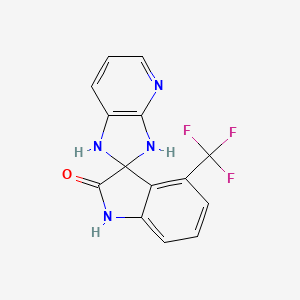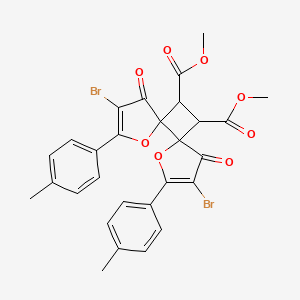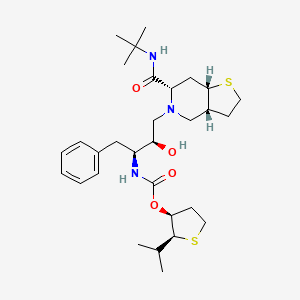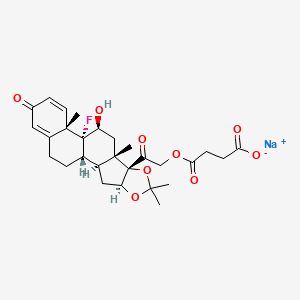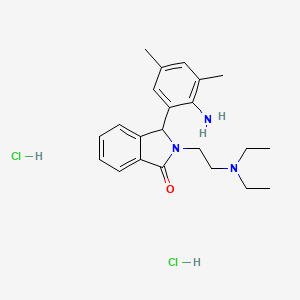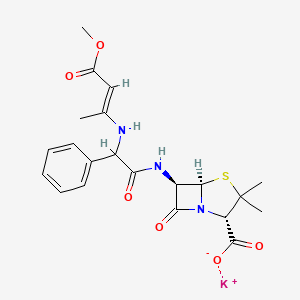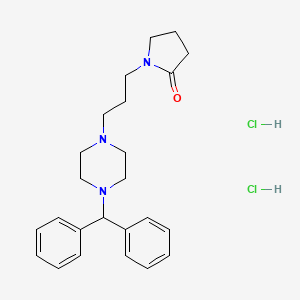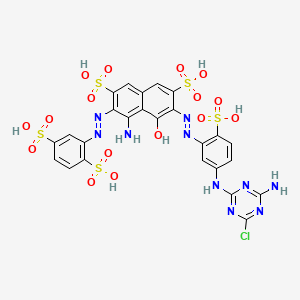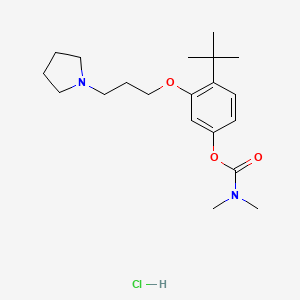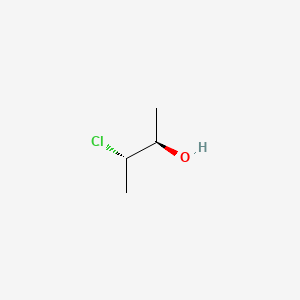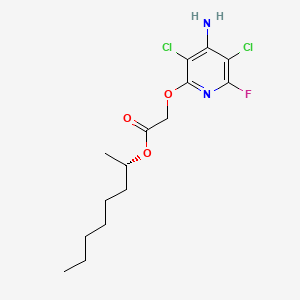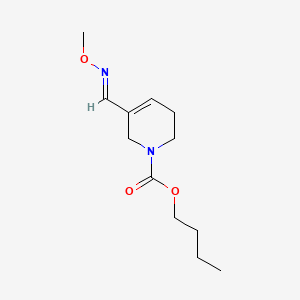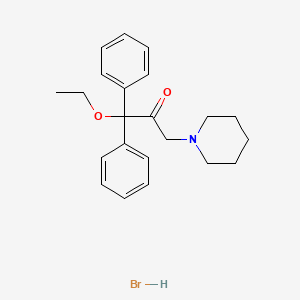
2-Propanone, 1,1-diphenyl-1-ethoxy-3-piperidino-, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanone, 1,1-diphenyl-1-ethoxy-3-piperidino-, hydrobromide is a complex organic compound with a unique structure that includes a piperidine ring, two phenyl groups, and an ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,1-diphenyl-1-ethoxy-3-piperidino-, hydrobromide typically involves multiple steps. One common method includes the protection of the keto group in 1,3-diphenyl-2-propanone, followed by a palladium-catalyzed cross-coupling reaction with an appropriate reagent. The final step involves the addition of hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanone, 1,1-diphenyl-1-ethoxy-3-piperidino-, hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The piperidine ring and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-Propanone, 1,1-diphenyl-1-ethoxy-3-piperidino-, hydrobromide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-Propanone, 1,1-diphenyl-1-ethoxy-3-piperidino-, hydrobromide involves its interaction with specific molecular targets. The piperidine ring and phenyl groups allow the compound to bind to receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyl-2-propanone: A precursor used in similar synthetic applications.
1,3-Diphenyl-2,3-epoxy-1-propanone: Used in the synthesis of polycyclic aromatic hydrocarbons.
1,1-Diphenylacetone: Another related compound with similar chemical properties.
Uniqueness
2-Propanone, 1,1-diphenyl-1-ethoxy-3-piperidino-, hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
85603-37-8 |
|---|---|
Fórmula molecular |
C22H28BrNO2 |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
1-ethoxy-1,1-diphenyl-3-piperidin-1-ylpropan-2-one;hydrobromide |
InChI |
InChI=1S/C22H27NO2.BrH/c1-2-25-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21(24)18-23-16-10-5-11-17-23;/h3-4,6-9,12-15H,2,5,10-11,16-18H2,1H3;1H |
Clave InChI |
DOQIWRJREXJXSV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)CN3CCCCC3.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


